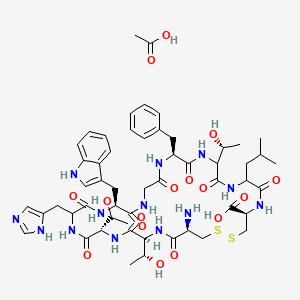

CTTHWGFTLC, CYCLIC acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CTTHWGFTLC, CYCLIC Acetat (244082-19-7 freie Base) ist ein zyklischer Peptid-Inhibitor für Matrix-Metalloproteinasen (MMP)-2 und MMP-9Inhibitoren dieser Enzyme können das Tumorwachstum verhindern .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CTTHWGFTLC, CYCLIC Acetat beinhaltet die Bildung eines zyklischen Peptids durch die Erzeugung einer Disulfidbrücke zwischen den Cysteinresten. Die Sequenz des Peptids ist Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys, wobei die Disulfidbrücke zwischen Cys1 und Cys10 gebildet wird .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für CTTHWGFTLC, CYCLIC Acetat beinhalten typischerweise die Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Nachdem die Peptidkette vollständig aufgebaut ist, wird sie vom Harz abgespalten und cyclisiert, um die Disulfidbrücke zu bilden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CTTHWGFTLC, CYCLIC Acetat unterliegt während seiner Synthese hauptsächlich der Peptidbindungsbildung und der Disulfidbrückenbildung. Es kann auch an Oxidations- und Reduktionsreaktionen beteiligt sein, die die Disulfidbrücke betreffen.

Häufige Reagenzien und Bedingungen

Peptidbindungsbildung: Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) werden häufig verwendet.

Disulfidbrückenbildung: Oxidationsmittel wie Jod oder Luftoxidation werden verwendet, um die Disulfidbrücke zu bilden.

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist das zyklische Peptid CTTHWGFTLC, CYCLIC Acetat, mit der Disulfidbrücke zwischen Cys1 und Cys10 .

Wissenschaftliche Forschungsanwendungen

CTTHWGFTLC, CYCLIC Acetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Krebsforschung: Als Inhibitor von MMP-2 und MMP-9 wird es verwendet, um die Rolle dieser Enzyme bei der Tumorprogression und Metastasierung zu untersuchen.

Arzneimittelentwicklung: Es dient als Leitstruktur für die Entwicklung neuer Antikrebsmedikamente, die auf MMPs abzielen.

Biologische Studien: Es wird verwendet, um die biologischen Funktionen von MMP-2 und MMP-9 in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen.

Wirkmechanismus

CTTHWGFTLC, CYCLIC Acetat übt seine Wirkungen aus, indem es die Aktivität von MMP-2 und MMP-9 hemmt. Diese Enzyme sind an der Degradation der extrazellulären Matrix beteiligt, was ein entscheidender Schritt bei der Tumorinvasion und Metastasierung ist. Durch die Hemmung dieser Enzyme kann CTTHWGFTLC, CYCLIC Acetat die Tumorprogression verhindern .

Wirkmechanismus

CTTHWGFTLC, CYCLIC acetate exerts its effects by inhibiting the activity of MMP-2 and MMP-9. These enzymes are involved in the degradation of the extracellular matrix, which is a crucial step in tumor invasion and metastasis. By inhibiting these enzymes, this compound can prevent tumor progression .

Vergleich Mit ähnlichen Verbindungen

CTTHWGFTLC, CYCLIC Acetat ist einzigartig aufgrund seiner spezifischen Hemmung von MMP-2 und MMP-9. Ähnliche Verbindungen umfassen:

- Batimastat Natriumsalz

- Ilomastat

- Excisanin A

- Apratastat

- Isofraxidin

- Ethylgallat

- Astragaloside IV

- Leucodin

Diese Verbindungen hemmen ebenfalls MMPs, können aber unterschiedliche Spezifitäten, Potenzen und Wirkmechanismen aufweisen.

Biologische Aktivität

CTTHWGFTLC, commonly referred to as cyclic acetate, is a cyclic decapeptide known for its significant biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. This article delves into the compound's biological activity, highlighting its mechanisms, efficacy, and potential applications based on diverse research findings.

Overview of CTTHWGFTLC

CTTHWGFTLC is characterized by its cyclic structure which enhances its stability and biological activity. The compound has been studied extensively for its role in inhibiting MMPs, which are critical in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis.

CTTHWGFTLC exerts its biological effects primarily through the inhibition of MMP-2 and MMP-9. These enzymes are involved in the degradation of extracellular matrix components, making them key players in tumor invasion and metastasis. Inhibition of these enzymes by CTTHWGFTLC can potentially reduce cancer cell migration and invasion.

Inhibition Potency

Research indicates that CTTHWGFTLC demonstrates potent inhibitory activity against MMP-2 and MMP-9. The following table summarizes the inhibitory concentrations (IC50) of various peptides related to CTTHWGFTLC:

| Peptide | Molecular Formula | Calculated MW | Observed MW | Retention Time (min) | IC50 (μM) |

|---|---|---|---|---|---|

| c(CTTHWGFTLC)NH2 (C1) | C52H72N14O13S2 | 1164.48 | 1165.78 | 15.64 | 30.30 |

| c(ATTHWGFTLD)NH2 (C2) | C53H72N14O14 | 1128.54 | 1129.56 | 14.49 | 10.87 |

| c(ATTHWGFTL-β-Ala) (C3) | C52H71N13O13 | 1085.53 | 1086.55 | 17.26 | 83.90 |

| c(ATAHWGFTLD)NH2 (C4) | C52H70N14O13 | 1098.52 | 1099.50 | 15.22 | 9.28 |

As shown in the table, CTTHWGFTLC exhibits a moderate IC50 value compared to other cyclic peptides, indicating its effectiveness as an MMP inhibitor .

In Vivo Studies

In vivo studies have demonstrated that cyclic peptides like CTTHWGFTLC can selectively target tumor sites expressing MMP-2 and MMP-9. For instance, conjugation of CTTHWGFTLC with imaging agents has allowed for visualization of tumor localization in animal models, showcasing its potential for targeted cancer therapies .

Case Studies

A notable case study highlighted the use of CTTHWGFTLC in a therapeutic context where it was administered to evaluate its effects on tumor growth and metastasis in preclinical models. The results indicated a significant reduction in tumor size and metastatic spread when treated with CTTHWGFTLC compared to control groups .

Applications in Cancer Therapy

The ability of CTTHWGFTLC to inhibit MMPs positions it as a candidate for developing novel cancer therapies aimed at preventing metastasis. Its application could extend to formulations combined with chemotherapeutic agents to enhance treatment efficacy while minimizing side effects associated with traditional therapies.

Eigenschaften

Molekularformel |

C54H75N13O16S2 |

|---|---|

Molekulargewicht |

1226.4 g/mol |

IUPAC-Name |

acetic acid;(4R,13S,19S,25S,28S,31R)-31-amino-13-benzyl-25-(1-hydroxyethyl)-10,28-bis[(1R)-1-hydroxyethyl]-22-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid |

InChI |

InChI=1S/C52H71N13O14S2.C2H4O2/c1-25(2)15-35-46(72)62-39(52(78)79)23-81-80-22-33(53)44(70)63-43(28(5)68)51(77)65-42(27(4)67)50(76)61-38(18-31-20-54-24-57-31)47(73)59-37(17-30-19-55-34-14-10-9-13-32(30)34)45(71)56-21-40(69)58-36(16-29-11-7-6-8-12-29)48(74)64-41(26(3)66)49(75)60-35;1-2(3)4/h6-14,19-20,24-28,33,35-39,41-43,55,66-68H,15-18,21-23,53H2,1-5H3,(H,54,57)(H,56,71)(H,58,69)(H,59,73)(H,60,75)(H,61,76)(H,62,72)(H,63,70)(H,64,74)(H,65,77)(H,78,79);1H3,(H,3,4)/t26-,27?,28-,33+,35?,36+,37+,38?,39+,41?,42+,43+;/m1./s1 |

InChI-Schlüssel |

BPGVHBMULWDCSZ-RIMHVAGJSA-N |

Isomerische SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NC(C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)O)CC(C)C)[C@@H](C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)O.CC(=O)O |

Kanonische SMILES |

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)C(C)O)N)C(=O)O.CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.